(5-Phenyl-1,3-oxazol-4-yl)methanol (5-Phenyl-1,3-oxazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 352018-88-3
VCID: VC3720893
InChI: InChI=1S/C10H9NO2/c12-6-9-10(13-7-11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2
SMILES: C1=CC=C(C=C1)C2=C(N=CO2)CO
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

(5-Phenyl-1,3-oxazol-4-yl)methanol

CAS No.: 352018-88-3

Cat. No.: VC3720893

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

(5-Phenyl-1,3-oxazol-4-yl)methanol - 352018-88-3

Specification

CAS No. 352018-88-3
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name (5-phenyl-1,3-oxazol-4-yl)methanol
Standard InChI InChI=1S/C10H9NO2/c12-6-9-10(13-7-11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2
Standard InChI Key LVHWTAMRDRDXJP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N=CO2)CO
Canonical SMILES C1=CC=C(C=C1)C2=C(N=CO2)CO

Introduction

Chemical Identity and Structure

(5-Phenyl-1,3-oxazol-4-yl)methanol is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . The compound contains an oxazole ring (a five-membered heterocyclic compound containing an oxygen and nitrogen atom) with a phenyl group attached at position 5 and a hydroxymethyl group (-CH2OH) at position 4.

Nomenclature and Identification

The compound is known by several synonyms in scientific literature:

  • 4-Oxazolemethanol, 5-phenyl-

  • (5-phenyloxazol-4-yl)methanol

  • (5-phenyl-4-oxazolyl)methanol

  • 5-Phenyl-1,3-oxazole-4-methanol

  • 4-(HYDROXYMETHYL)-5-PHENYLOXAZOLE

For identification purposes, the compound has the following registry numbers:

  • CAS Registry Number: 352018-88-3

  • InChI: InChI=1/C10H9NO2/c12-6-9-10(13-7-11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2

Physical and Chemical Properties

(5-Phenyl-1,3-oxazol-4-yl)methanol presents as a white solid under standard conditions . The compound possesses several notable physical and chemical properties that influence its behavior and potential applications.

Physical Properties

The key physical properties of (5-Phenyl-1,3-oxazol-4-yl)methanol are summarized in the following table:

PropertyValueSource
Physical StateWhite solid
Molecular Weight175.18 g/mol
Density1.211±0.06 g/cm³ (Predicted)
Melting Point94-95 °C
Boiling Point366.6±30.0 °C (Predicted)
Flash Point175.5 °C
Vapor Pressure5.08E-06 mmHg at 25 °C
Refractive Index1.573

Chemical Properties

The compound features several functional groups that influence its chemical reactivity:

  • The hydroxymethyl group (-CH2OH) provides alcohol reactivity

  • The oxazole ring contributes to its aromatic character and potential for coordination chemistry

  • The phenyl substituent adds lipophilicity and potential for π-π interactions

The predicted pKa value of 12.97±0.10 suggests that the compound is a weak acid, with the hydroxyl group being the likely acidic site .

Research Applications

The research applications of (5-Phenyl-1,3-oxazol-4-yl)methanol appear in scientific literature, though specific uses are somewhat limited in the available search results.

Fragment-Based Drug Discovery

There is evidence suggesting the compound has been utilized in fragment-based screening approaches for drug discovery. In a PhD thesis examining potential inhibitors against Pseudomonas aeruginosa, (5-phenyl-1,3-oxazol-4-yl)methanol was mentioned in the context of fragment libraries used for screening . The compound's relatively small size and functional groups make it suitable as a chemical fragment that could potentially bind to protein targets.

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